N-óxido de Sorafenib

Descripción general

Descripción

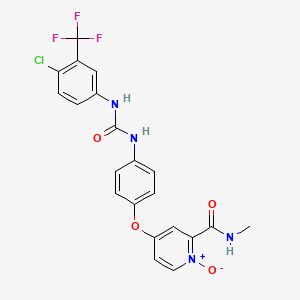

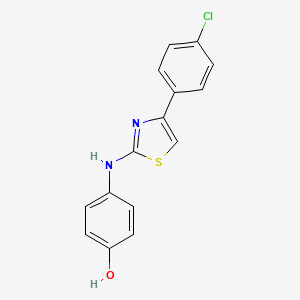

El sorafenib N-óxido es un metabolito farmacológicamente activo del sorafenib, un inhibidor multiquinasa utilizado en el tratamiento del carcinoma hepatocelular y el carcinoma de células renales . El sorafenib se oxida en el hígado, mediado por la enzima CYP3A4, para formar sorafenib N-óxido . Este compuesto se ha estudiado por su potencial para contribuir a las interacciones farmacocinéticas y su papel en la inhibición de diversas quinasas .

Aplicaciones Científicas De Investigación

El sorafenib N-óxido tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de reacciones de oxidación y cinética enzimática.

Biología: Se investiga su papel en las vías de señalización celular y la inhibición de las quinasas.

Medicina: Se estudia su potencial efecto terapéutico e interacciones farmacocinéticas en el tratamiento del cáncer

Mecanismo De Acción

El sorafenib N-óxido ejerce sus efectos inhibiendo múltiples quinasas implicadas en la proliferación de células tumorales y la angiogénesis. Se dirige a quinasas como RAF, VEGFR y PDGFR, interrumpiendo las vías de señalización que promueven el crecimiento tumoral . El compuesto interactúa con la fracción hemo de CYP3A4, contribuyendo a sus efectos inhibitorios sobre esta enzima .

Compuestos Similares:

Regorafenib: Otro inhibidor multiquinasa con una estructura y un mecanismo de acción similares.

Cabozantinib: Se dirige a quinasas similares y se utiliza en el tratamiento del carcinoma de células renales y el carcinoma hepatocelular.

Sunitinib: Un inhibidor multiquinasa con objetivos superpuestos pero diferentes propiedades farmacocinéticas.

Singularidad: El sorafenib N-óxido es único debido a su formación específica como metabolito del sorafenib y sus distintas interacciones con CYP3A4. Esto contribuye a su perfil farmacocinético único y su potencial para interacciones fármaco-fármaco .

Análisis Bioquímico

Biochemical Properties

Sorafenib N-Oxide interacts with several enzymes and proteins. It is a known inhibitor of human hepatic CYP3A4 . This interaction plays a crucial role in the metabolism of Sorafenib and its transformation into Sorafenib N-Oxide .

Cellular Effects

Sorafenib N-Oxide has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the activity of CYP3A4, an enzyme that plays a key role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can affect cellular processes and functions.

Molecular Mechanism

The molecular mechanism of Sorafenib N-Oxide involves its interaction with the enzyme CYP3A4. It binds to this enzyme, inhibiting its activity . This interaction can affect the metabolism of various drugs and the synthesis of important biomolecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sorafenib N-Oxide have been observed to change over time. For instance, it has been found that Sorafenib N-Oxide can accumulate in the serum of some patients during prolonged Sorafenib therapy . This accumulation can lead to changes in the drug’s effects over time .

Dosage Effects in Animal Models

In animal models, the effects of Sorafenib N-Oxide have been found to vary with different dosages. For instance, in a study involving tumor-bearing dogs, it was found that high-dose, once-weekly administration of Sorafenib resulted in dose-limiting toxicity .

Metabolic Pathways

Sorafenib N-Oxide is involved in the Sorafenib metabolism pathway. It is produced from Sorafenib through the action of the enzyme CYP3A4 . This metabolic pathway plays a crucial role in the pharmacological activity of Sorafenib .

Transport and Distribution

The transport and distribution of Sorafenib N-Oxide within cells and tissues are complex processes that involve various transporters and binding proteins. For instance, it has been suggested that the influx transporter Oatp is a weak substrate for Sorafenib and a strong substrate for Sorafenib N-Oxide .

Subcellular Localization

Given its role as a metabolite of Sorafenib and its interactions with various enzymes and proteins, it is likely that it is distributed throughout the cell, with potential localization in the cytoplasm and other subcellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de sorafenib N-óxido generalmente implica la oxidación del sorafenib. Un método común es el uso de agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones controladas . La reacción se lleva a cabo generalmente en un solvente orgánico como el diclorometano a bajas temperaturas para garantizar la selectividad y el rendimiento.

Métodos de Producción Industrial: La producción industrial de sorafenib N-óxido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de los parámetros de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para monitorizar el progreso de la reacción y purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sorafenib N-óxido experimenta principalmente reacciones de oxidación. También puede participar en reacciones de reducción y sustitución en condiciones específicas .

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico en diclorometano.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Diversos nucleófilos en presencia de una base como la trietilamina.

Productos Principales: El producto principal de la oxidación del sorafenib es el propio sorafenib N-óxido. Las reacciones de reducción pueden revertirlo a sorafenib, mientras que las reacciones de sustitución pueden llevar a diversos derivados dependiendo del nucleófilo utilizado .

Comparación Con Compuestos Similares

Regorafenib: Another multi-kinase inhibitor with a similar structure and mechanism of action.

Cabozantinib: Targets similar kinases and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Sunitinib: A multi-kinase inhibitor with overlapping targets but different pharmacokinetic properties.

Uniqueness: Sorafenib N-oxide is unique due to its specific formation as a metabolite of sorafenib and its distinct interactions with CYP3A4. This contributes to its unique pharmacokinetic profile and potential for drug-drug interactions .

Propiedades

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZCCVUZDIZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431376 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-03-3 | |

| Record name | Sorafenib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-673472 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?

A1: Sorafenib N-oxide is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and Sorafenib N-oxide exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]

Q2: How potent is Sorafenib N-oxide compared to Sorafenib in inhibiting FLT3-ITD?

A2: Sorafenib N-oxide demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]

Q3: Does Sorafenib N-oxide affect downstream signaling pathways in leukemia cells?

A3: Yes, Sorafenib treatment, which leads to the formation of Sorafenib N-oxide, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.

Q4: How does Sorafenib N-oxide interact with CYP3A4?

A4: Research suggests Sorafenib N-oxide acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that Sorafenib N-oxide interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []

Q5: How does the pharmacokinetics of Sorafenib N-oxide differ in children compared to adults?

A5: In children, several factors influence the metabolism of Sorafenib to Sorafenib N-oxide, including age and sex. Boys tend to exhibit higher Sorafenib N-oxide ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.

Q6: Can concurrent medications impact Sorafenib N-oxide pharmacokinetics?

A6: Yes, concurrent use of medications can influence Sorafenib N-oxide pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce Sorafenib N-oxide formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence Sorafenib N-oxide clearance. []

Q7: Is there a correlation between Sorafenib N-oxide exposure and skin toxicity?

A7: Yes, a potential link exists between Sorafenib N-oxide exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and Sorafenib N-oxide. []

Q8: Does Sorafenib N-oxide exhibit antitumor activity in vitro?

A8: Yes, Sorafenib N-oxide demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.

Q9: What is the role of Sorafenib N-oxide in achieving remission in leukemia patients?

A9: While Sorafenib is the primary drug administered, its conversion to Sorafenib N-oxide contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to Sorafenib N-oxide formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []

Q10: What analytical methods are commonly used to measure Sorafenib and Sorafenib N-oxide concentrations?

A10: Several analytical methods are employed to quantify Sorafenib and Sorafenib N-oxide levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, Sorafenib N-oxide, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and Sorafenib N-oxide within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)